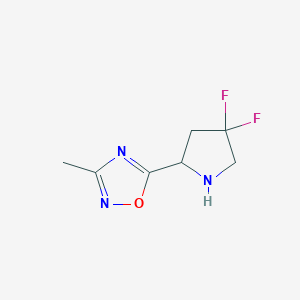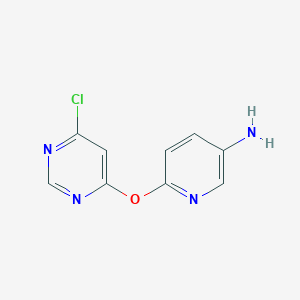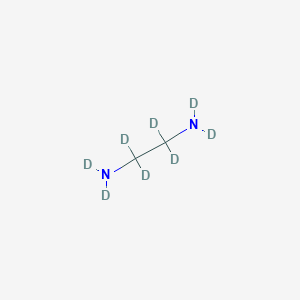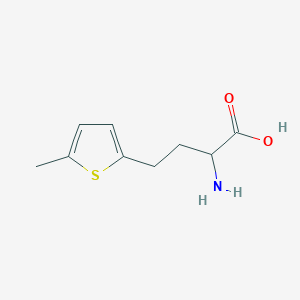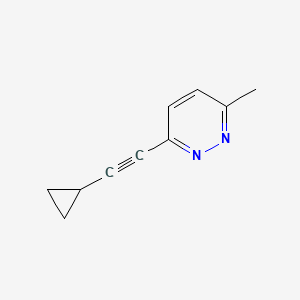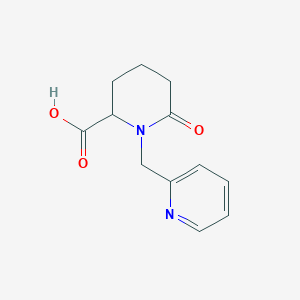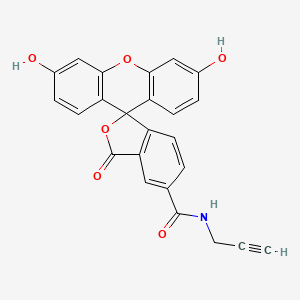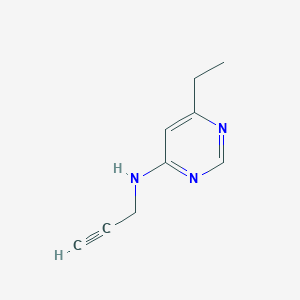![molecular formula C11H10ClN3S B1491432 2-Chlor-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrazin CAS No. 1248370-97-9](/img/structure/B1491432.png)
2-Chlor-3-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyrazin
Übersicht
Beschreibung
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine is a heterocyclic compound that features a unique structure combining a pyrazine ring with a thieno[3,2-c]pyridine moiety
Wissenschaftliche Forschungsanwendungen
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyrazine derivative and a thieno[3,2-c]pyridine precursor, the reaction can be facilitated by using a suitable base and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include bases like sodium hydride or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with various functional groups replacing the chlorine atom .
Wirkmechanismus
The mechanism of action of 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the unique electronic and steric properties of the thieno[3,2-c]pyridine and pyrazine rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
- 3-(2-chloro-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enoic acid
- 2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonyl}phenol
Uniqueness
What sets 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine apart from similar compounds is its specific combination of the pyrazine and thieno[3,2-c]pyridine rings, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
IUPAC Name |
5-(3-chloropyrazin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-10-11(14-4-3-13-10)15-5-1-9-8(7-15)2-6-16-9/h2-4,6H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBSGIFOVSLYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


